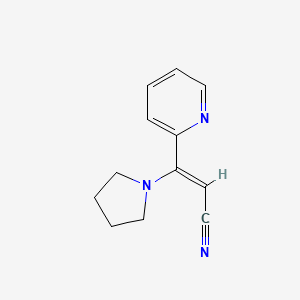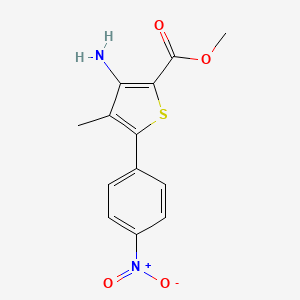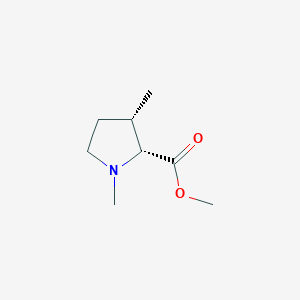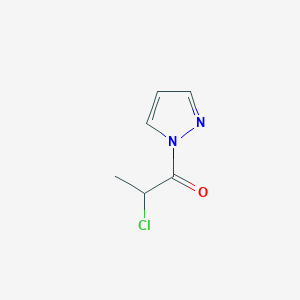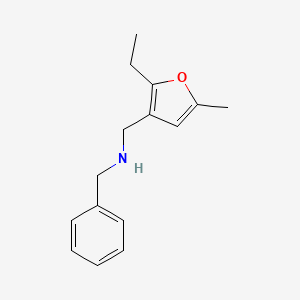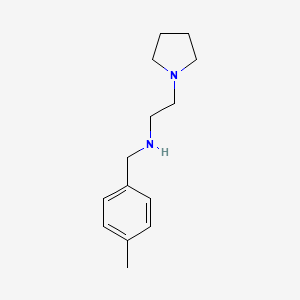
N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine, commonly referred to as 4-MeO-PBP, is a psychoactive compound. It falls within the broader category of designer drugs and is structurally related to amphetamines and cathinones. Its chemical structure consists of a benzyl group substituted with a pyrrolidine ring and an ethylamine side chain.
Preparation Methods
Synthetic Routes:
Reductive Amination:
Industrial Production:
- While 4-MeO-PBP is not produced industrially on a large scale, it is synthesized in research laboratories for scientific investigations and recreational use.
Chemical Reactions Analysis
Reactions:
-
Oxidation
- 4-MeO-PBP can undergo oxidation reactions, leading to the formation of various metabolites.
- Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Reduction
- Reduction of the pyrrolidine ring can yield secondary amines or other derivatives.
- Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
-
Substitution
- Nucleophilic substitution reactions can occur at the benzyl position.
- Reagents such as alkyl halides or acyl chlorides can be used.
Major Products:
- The major products of these reactions include various derivatives of 4-MeO-PBP, each with distinct pharmacological properties.
Scientific Research Applications
Chemistry:
- 4-MeO-PBP serves as a valuable research tool for studying structure-activity relationships (SAR) within the phenethylamine class.
- Researchers investigate its binding affinity to serotonin, dopamine, and norepinephrine receptors.
Biology and Medicine:
- Limited studies suggest potential antidepressant effects due to its interaction with monoamine transporters.
- its safety profile and long-term effects remain poorly understood.
Industry:
- 4-MeO-PBP is not used industrially due to its psychoactive properties and lack of established therapeutic applications.
Mechanism of Action
- 4-MeO-PBP likely exerts its effects by modulating monoamine neurotransmission.
- It may act as a releasing agent for serotonin, dopamine, and norepinephrine, leading to altered mood and cognition.
Comparison with Similar Compounds
Similar Compounds:
: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. : Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., … & Nichols, D. E. (2017). Structure–activity relationships of substituted N-benzylphenethylamines as serotonin transporter substrates. Journal of Pharmacology and Experimental Therapeutics, 360(1), 1-13. : European Monitoring Centre for Drugs and Drug
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C14H22N2/c1-13-4-6-14(7-5-13)12-15-8-11-16-9-2-3-10-16/h4-7,15H,2-3,8-12H2,1H3 |
InChI Key |
KZLUNGOQTPHFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
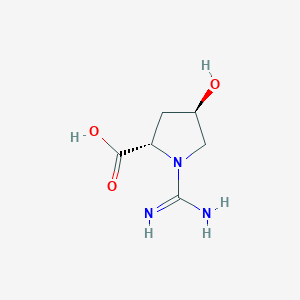
![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
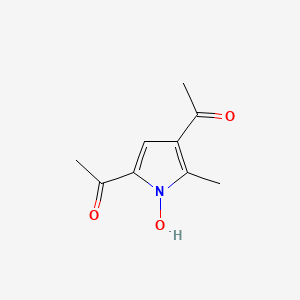
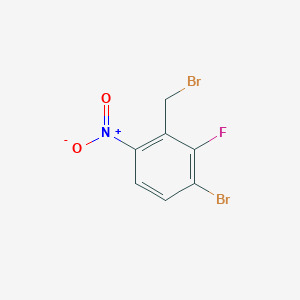
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
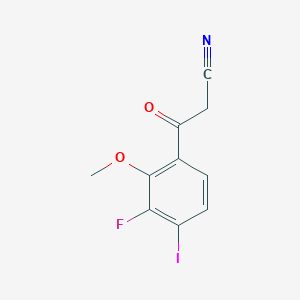
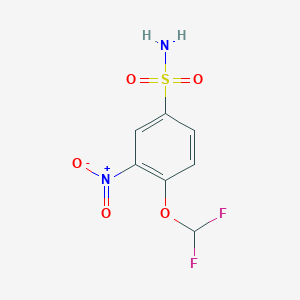
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
